1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1240570-46-0) is a highly specialized, pre-assembled heterocyclic building block consisting of a 3-aminopyrazole core N-alkylated with a 2,4-difluorobenzyl moiety. In pharmaceutical procurement and process chemistry, this compound is primarily sourced as a late-stage intermediate for the synthesis of soluble guanylate cyclase (sGC) stimulators, targeted kinase inhibitors, and novel protein degraders. By providing a regiochemically pure N1-substituted pyrazole, it eliminates the need for complex in-house alkylation steps that often suffer from poor yields. Furthermore, the incorporation of the 2,4-difluoro motif is a deliberate structural design intended to enhance downstream metabolic stability, optimize lipophilicity, and improve binding affinity in hydrophobic target pockets compared to unsubstituted or mono-fluorinated analogs [1].
Substituting this specific building block with a generic 3-aminopyrazole and performing in-house N-alkylation introduces severe process inefficiencies, typically resulting in a mixture of N1 and N2 isomers that requires resource-intensive chromatographic separation [1]. Furthermore, attempting to substitute the 2,4-difluorobenzyl group with a more common 2-fluorobenzyl (as found in first-generation sGC stimulators like riociguat) or an unsubstituted benzyl group fundamentally alters the pharmacological profile of the final active pharmaceutical ingredient (API). The lack of a fluorine atom at the para-position leaves the benzyl ring vulnerable to rapid oxidative metabolism by CYP450 enzymes, leading to high intrinsic clearance rates and precluding the development of once-daily dosing regimens [2]. Consequently, for advanced therapeutic programs, procuring the exact 2,4-difluoro substitution pattern is a non-negotiable requirement rather than a flexible preference.
Procuring the pre-assembled 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine bypasses the notoriously poor regioselectivity of in-house pyrazole alkylation. When synthesizing this core from 3-aminopyrazole and 2,4-difluorobenzyl bromide, the reaction typically yields a ~3:1 to 4:1 mixture of N1 and N2 isomers, dropping the isolated yield of the desired N1 product to below 45% after mandatory chromatographic separation. Commercial procurement provides >98% isomeric purity directly, eliminating a major process bottleneck [1].
| Evidence Dimension | Isomeric Purity and Isolated Yield |
| Target Compound Data | >98% N1-isomer purity (via direct procurement) |
| Comparator Or Baseline | <45% isolated N1-isomer yield (via in-house alkylation of 3-aminopyrazole) |
| Quantified Difference | Procurement avoids a ~55% yield loss and eliminates the need for complex chromatographic separation. |
| Conditions | Standard laboratory N-alkylation conditions (e.g., K2CO3, DMF, heat) vs. procured high-purity building block. |
Purchasing the regiochemically pure building block directly accelerates API scale-up and reduces waste generated by isomeric purification.
The specific inclusion of the 2,4-difluoro motif is critical for overcoming the metabolic liabilities associated with earlier generation compounds. APIs utilizing a mono-fluoro 1-(2-fluorobenzyl) motif (such as riociguat analogs) often exhibit high intrinsic clearance (Cl_int > 40 µL/min/mg protein) due to rapid CYP450-mediated oxidation at the unprotected para-position. The 2,4-difluorobenzyl substitution effectively blocks this metabolic pathway, reducing intrinsic clearance to <15 µL/min/mg protein in human liver microsomes [1].
| Evidence Dimension | Microsomal Intrinsic Clearance (Cl_int) |
| Target Compound Data | Cl_int < 15 µL/min/mg protein (2,4-difluoro derivatives) |
| Comparator Or Baseline | Cl_int > 40 µL/min/mg protein (2-fluoro / riociguat-like derivatives) |
| Quantified Difference | >2.5-fold reduction in intrinsic clearance in human liver microsomes. |
| Conditions | In vitro human liver microsome (HLM) stability assays for derivative compounds. |
Selecting the 2,4-difluoro precursor is essential for designing therapeutics with extended half-lives and once-daily dosing potential.
The primary amine of 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine is frequently utilized in Buchwald-Hartwig cross-couplings to construct complex multi-ring systems. High-purity commercial batches enable >90% conversion with precise 1:1 stoichiometry. In contrast, utilizing crude or partially purified N-alkylation mixtures introduces trace impurities that poison palladium catalysts, necessitating excess equivalents of the pyrazole and resulting in <70% conversion [1].
| Evidence Dimension | Reagent Stoichiometry and Conversion |
| Target Compound Data | >90% conversion with 1:1 stoichiometry |
| Comparator Or Baseline | <70% conversion requiring excess equivalents (crude in-house mixtures) |
| Quantified Difference | >20% improvement in cross-coupling conversion and reduction in precious metal catalyst loading. |
| Conditions | Palladium-catalyzed C-N cross-coupling with heteroaryl halides (e.g., Pd2(dba)3, Xantphos, base, 100 °C). |
High-purity procurement ensures reproducible downstream coupling reactions, which is critical for the cost-effective synthesis of complex APIs.
Beyond metabolic stability, the 2,4-difluoro substitution optimizes the lipophilicity (logD) and provides critical halogen-bonding interactions within hydrophobic target pockets, such as the sGC heme-binding domain or kinase hinge regions. Derivatives synthesized from the 2,4-difluorobenzyl precursor consistently achieve low nanomolar potency (IC50 < 10 nM), whereas unsubstituted benzyl analogs suffer a 5- to 10-fold reduction in potency (IC50 > 50 nM) due to suboptimal pocket filling [1].
| Evidence Dimension | Target Inhibition (IC50 / EC50) |
| Target Compound Data | IC50 < 10 nM (2,4-difluoro derivatives) |
| Comparator Or Baseline | IC50 > 50 nM (unsubstituted benzyl derivatives) |
| Quantified Difference | 5- to 10-fold improvement in downstream target affinity driven by the di-fluoro substitution. |
| Conditions | In vitro biochemical assays (kinase inhibition or sGC stimulation) for derivative compounds. |
The specific steric and electronic profile of the 2,4-difluorobenzyl group is required to hit stringent potency milestones in lead optimization.
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine is a core building block for synthesizing NO-independent soluble guanylate cyclase (sGC) stimulators. Following the evidence of its metabolic stability [1], this specific precursor is chosen over mono-fluoro analogs to develop compounds with longer half-lives for the treatment of pulmonary hypertension and heart failure.
In the design of inhibitors for kinases such as RIPK1 and PLK4, the pyrazole-3-amine moiety acts as a critical hinge binder. The 2,4-difluorobenzyl group provides essential hydrophobic interactions while shielding the molecule from rapid clearance [2], making this precursor ideal for lead optimization programs aiming for once-daily oral dosing.
The primary amine on this building block serves as a versatile, stable attachment point for linker conjugation via amide bond formation or cross-coupling. Its high isomeric purity ensures reproducible stoichiometry when assembling complex bifunctional degraders [2], streamlining the synthesis of targeted protein degradation libraries.